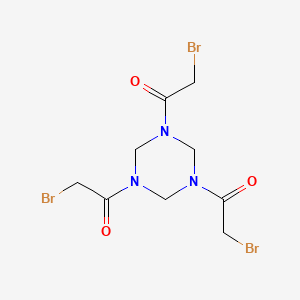
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) is a chemical compound with the molecular formula C9H12Br3N3O3 It is a triazine derivative featuring three bromoethanone groups attached to a triazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) typically involves the reaction of 1,3,5-triazine with bromoacetyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromo groups can lead to the formation of ethanone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted triazinane derivatives.
Oxidation: Formation of oxo-triazinane derivatives.
Reduction: Formation of ethanone derivatives.
Applications De Recherche Scientifique
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) involves its interaction with nucleophiles due to the presence of reactive bromo groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The triazinane ring provides stability and specificity to the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Similar triazinane structure but with acrylate groups instead of bromoethanone groups.
1,3,5-Tris(bromoacetyl)hexahydro-1,3,5-triazine: Another triazine derivative with bromoacetyl groups.
Propriétés
Numéro CAS |
92531-02-7 |
|---|---|
Formule moléculaire |
C9H12Br3N3O3 |
Poids moléculaire |
449.92 g/mol |
Nom IUPAC |
1-[3,5-bis(2-bromoacetyl)-1,3,5-triazinan-1-yl]-2-bromoethanone |
InChI |
InChI=1S/C9H12Br3N3O3/c10-1-7(16)13-4-14(8(17)2-11)6-15(5-13)9(18)3-12/h1-6H2 |
Clé InChI |
WQGMKAOQIJBHRG-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1C(=O)CBr)C(=O)CBr)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



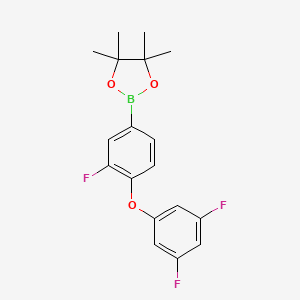
![(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
![2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile](/img/structure/B12497912.png)
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497918.png)

![1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine](/img/structure/B12497923.png)
![(4-Benzylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B12497929.png)
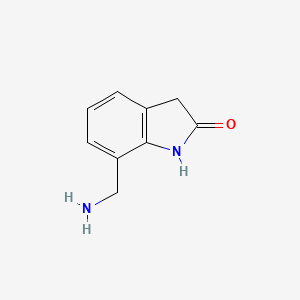
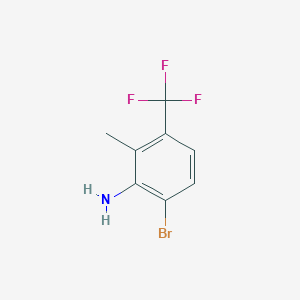
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B12497946.png)
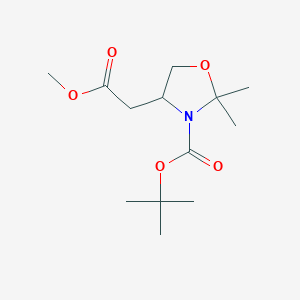
![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B12497968.png)
